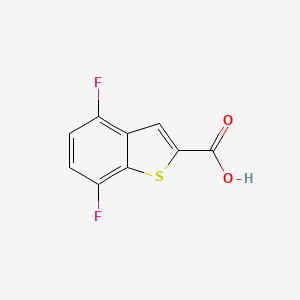![molecular formula C15H14FN3O B6747712 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B6747712.png)
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound characterized by its unique bicyclic structure fused with a urea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Cyclopenta[b]pyridine Core:
Introduction of the Fluorophenyl Group:
Urea Formation:
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or ethanol.
Substitution: Halogenated reagents, bases like sodium hydride, in polar aprotic solvents.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted urea compounds.
Aplicaciones Científicas De Investigación
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its biological activity.
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
Uniqueness:
- The presence of the 3-fluorophenyl group in 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-11-4-2-5-12(8-11)18-15(20)19-13-7-10-3-1-6-14(10)17-9-13/h2,4-5,7-9H,1,3,6H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRQLSXSQRXOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-oxo-5H-pyrimido[4,5-b][1,4]thiazin-4-yl)sulfanyl]acetic acid](/img/structure/B6747653.png)



![[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6747663.png)




![2-(2-fluorophenyl)-1-[2-(5-methyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B6747694.png)
![(4aS,9bR)-2,8-dimethyl-5-(pyridin-3-ylsulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B6747714.png)

